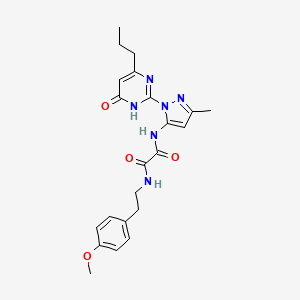

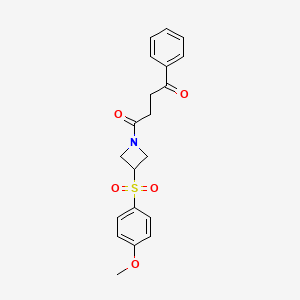

N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group and the pyrazole ring are common features in the compounds studied within these papers.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of heterocyclic rings, alkylation, and esterification. For instance, the synthesis of a pyrazolo[3,4-c]pyridine derivative is reported as an intermediate in the synthesis of the anticoagulant apixaban . Similarly, the synthesis of a dihydro-1H-pyrazole derivative is described, which involves the formation of a pyrazole ring and subsequent functionalization . These methods could potentially be adapted for the synthesis of N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide by altering the substituents and reaction conditions to fit the target molecule's structure.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a pyrazolo[3,4-c]pyridine derivative is reported with specific unit cell dimensions and space group . Another study reports the crystal structure of a dihydro-1H-pyrazole derivative, highlighting the planarity of the pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing by hydrogen bonding . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the solvent and the presence of different functional groups. For example, solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles have been studied, demonstrating that the choice of solvent can significantly affect the selectivity of alkylation at different nitrogen positions within the heterocycle . This information is valuable when designing synthetic routes for complex molecules like N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, as it can guide the choice of reaction conditions to achieve the desired substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The presence of methoxy and pyrazole groups can influence the compound's polarity, solubility, and potential for forming hydrogen bonds. For instance, the crystal packing of a bis(methoxyphenyl) derivative is stabilized by intermolecular hydrogen bonds, which could also affect the solubility and melting point of the compound . Additionally, the small energy gap between the frontier molecular orbitals in a related compound suggests potential nonlinear optical activity, which could be an interesting property to investigate for N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide .

Scientific Research Applications

Synthesis and Characterization

- Pyrazole derivatives, including those with pyrimidine and pyrazole structures, have been synthesized and characterized, revealing their structural and chemical properties. These compounds, including variants like N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, have been identified for their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Antimicrobial and Antifungal Applications

- Compounds similar to N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide have been evaluated for their antimicrobial properties. Such compounds have shown moderate activity against selected microorganisms, indicating their potential in antimicrobial research (Farag et al., 2009).

Anti-inflammatory and Analgesic Potential

- Derivatives containing pyrazole and pyrimidine structures have been synthesized and assessed for their anti-inflammatory, analgesic, and antipyretic activities. These compounds, including those structurally similar to N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, have shown promising results in pharmacological studies (Antre et al., 2011).

Corrosion Inhibition

- Certain bipyrazole compounds, which share structural similarities with N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, have been studied for their effectiveness in inhibiting the corrosion of pure iron in acidic media. These compounds act as efficient corrosion inhibitors (Chetouani et al., 2005).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4/c1-4-5-16-13-19(29)26-22(24-16)28-18(12-14(2)27-28)25-21(31)20(30)23-11-10-15-6-8-17(32-3)9-7-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,30)(H,25,31)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBAUZLBCZPKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)